

# Spectroscopic Analysis of Ethyl trans-4-bromocinnamate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl trans-4-bromocinnamate

Cat. No.: B1149259

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This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Ethyl trans-4-bromocinnamate**, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis.

## Spectroscopic Data Summary

The key spectroscopic data for **Ethyl trans-4-bromocinnamate** are summarized in the tables below. These values are compiled from various spectral databases and literature sources.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Ethyl trans-4-bromocinnamate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.63	d	16.0	1H	H- $\alpha$
7.52	d	8.5	2H	H-2', H-6'
7.40	d	8.5	2H	H-3', H-5'
6.44	d	16.0	1H	H- $\beta$
4.25	q	7.1	2H	-OCH <sub>2</sub> CH <sub>3</sub>
1.33	t	7.1	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Note: Assignments are based on typical chemical shifts and coupling constants for similar structures.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Ethyl trans-4-bromocinnamate**

Chemical Shift ( $\delta$ ) ppm	Assignment
166.5	C=O
143.1	C- $\alpha$
133.5	C-4'
132.2	C-2', C-6'
129.5	C-3', C-5'
123.6	C-1'
118.9	C- $\beta$
60.7	-OCH <sub>2</sub> CH <sub>3</sub>
14.3	-OCH <sub>2</sub> CH <sub>3</sub>

Note: Assignments are based on typical chemical shifts for similar structures.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Ethyl trans-4-bromocinnamate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic)
~1715	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated ester)
~1635	Medium	C=C stretch (alkene)
~1590, 1485	Medium	C=C stretch (aromatic)
~1270, 1170	Strong	C-O stretch (ester)
~1070	Strong	C-Br stretch
~980	Strong	=C-H bend (trans alkene)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Ethyl trans-4-bromocinnamate**

m/z	Relative Intensity (%)	Assignment
254/256	~95/95	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br isotopes)
209/211	100/100	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
181/183	~40/40	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
102	~70	[C <sub>8</sub> H <sub>6</sub> ] <sup>+</sup>

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensities.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the molecular structure of **Ethyl trans-4-bromocinnamate**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl trans-4-bromocinnamate** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the probe to the  $^{13}\text{C}$  frequency.
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Ethyl trans-4-bromocinnamate**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small drop of the liquid sample directly onto the ATR crystal.
  - Ensure the crystal surface is completely covered.
- Sample Preparation (Neat/Thin Film):
  - Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
  - Gently press the plates together to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the prepared sample in the spectrometer's sample holder.

- Acquire the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C=C, C-O, C-Br).
  - Compare the observed frequencies with standard IR correlation charts.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Ethyl trans-4-bromocinnamate**.

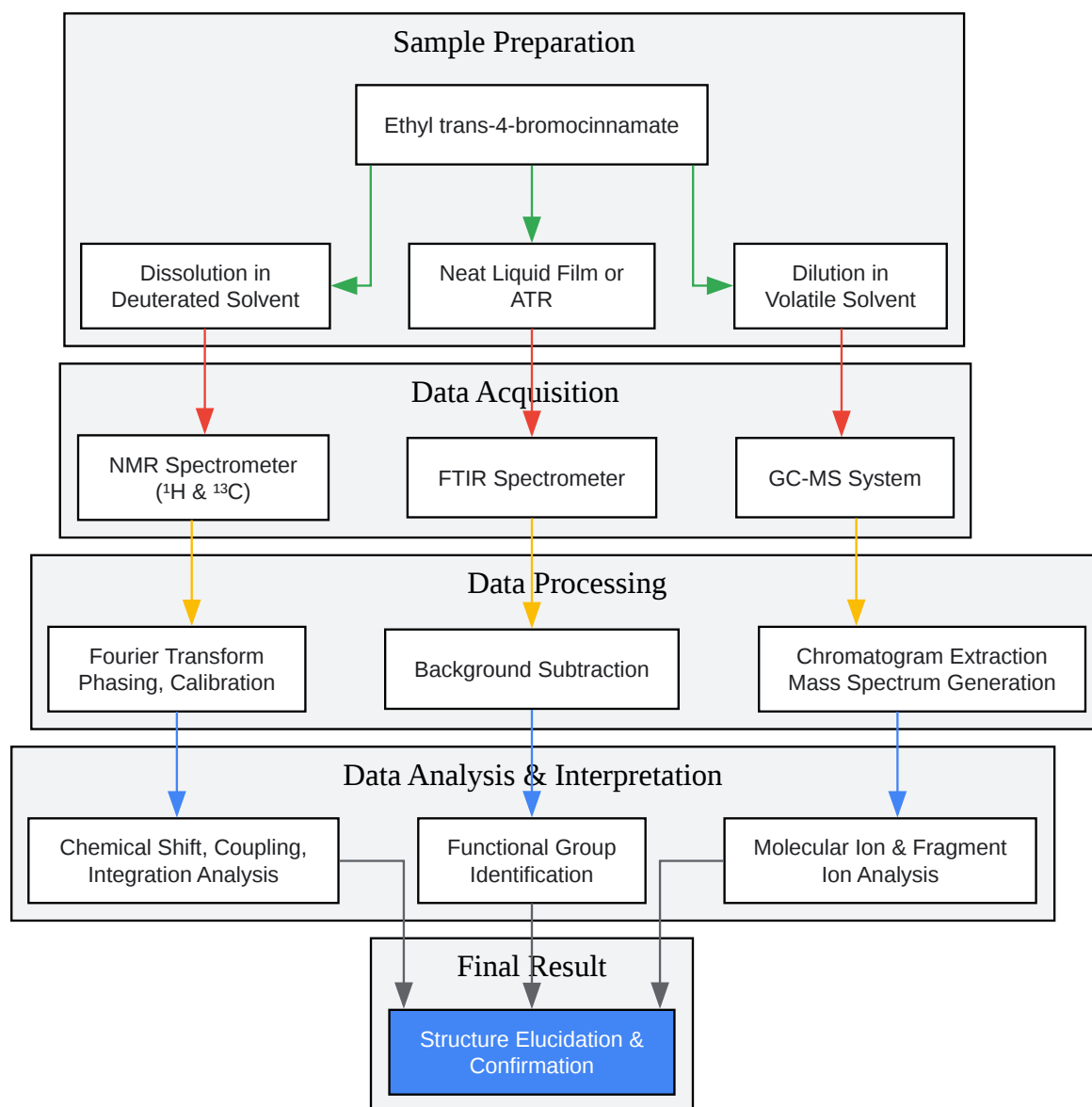
Methodology:

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
  - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC inlet.
  - The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).
  - The separated components elute from the column and enter the mass spectrometer.
- Instrumentation: Use a mass spectrometer, commonly a quadrupole or time-of-flight (TOF) analyzer, coupled with a gas chromatograph.
- Ionization:
  - Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis:

- Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  40-400).
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ) to confirm the molecular weight. Note the characteristic isotopic pattern for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).
  - Analyze the fragmentation pattern to identify characteristic fragment ions. This provides structural information about the molecule.
  - Compare the obtained mass spectrum with spectral libraries for confirmation.

## Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl trans-4-bromocinnamate**.



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Caption: General workflow for spectroscopic data analysis.

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